molecular formula C11H7Cl2N B032294 2,6-Dichloro-4-phenylpyridine CAS No. 25297-51-2

2,6-Dichloro-4-phenylpyridine

Cat. No. B032294
CAS RN: 25297-51-2
M. Wt: 224.08 g/mol
InChI Key: HLBKNKSYLIRLPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloro-4-phenylpyridine and related compounds often involves cyclometallation reactions, as well as other complex organic synthesis techniques. For example, cyclometallation reactions of 6-phenyl-2,2'-bipyridine, a related compound, with metals like ruthenium(II), rhodium(II), and palladium(II), have been prepared to study the potential of these compounds as C,N,N-donor analogues (Constable et al., 1990).

Molecular Structure Analysis

The molecular structure of related complexes, such as those formed from cyclometalated compounds involving 2-phenylpyridine (a core component in the synthesis of derivatives like 2,6-Dichloro-4-phenylpyridine), has been extensively studied. These studies often involve X-ray crystallography to determine the arrangement of atoms within the molecule and the geometry around metal centers when used as ligands (Neve et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of 2,6-Dichloro-4-phenylpyridine includes its behavior in various chemical reactions, such as its potential to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have been analyzed for their photophysical properties and redox behavior, providing insights into their electronic structures and potential applications in catalysis and materials science (Neve et al., 1999).

Physical Properties Analysis

The physical properties of 2,6-Dichloro-4-phenylpyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are essential for the application of 2,6-Dichloro-4-phenylpyridine in synthesis and catalysis. Studies have explored its role as a ligand in forming complexes with different metal ions, revealing the influence of the chloro and phenyl substituents on the electronic properties of the pyridine ring and its coordination behavior (Neve et al., 1999).

Scientific Research Applications

  • Biological Sensing and Spin-State Transitions : Derivatives of 2,6-Dichloro-4-phenylpyridine, such as 2,6-bis(pyrazolyl)pyridines, show potential in biological sensing and the creation of iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).

  • Synthesis of Lactone-Containing Piperidines : Selective functionalization of 2-Phenylpyridine, a related compound, can lead to the production of lactone-containing piperidines, which have various applications (Xu et al., 2006).

  • Bioactive Natural Products and Medicinal Compounds : The synthesis of 2-aminopyridines from similar compounds provides access to valuable targets for bioactive natural products and medicinal compounds (Bolliger et al., 2011).

  • Supramolecular Structures and Catalytic Alcohol Oxidation : A ditopic analogue of 2,2′:6′,2′′-terpyridine, related to 2,6-Dichloro-4-phenylpyridine, shows potential in forming complex supramolecular structures and in catalytic alcohol oxidation applications (Yin et al., 2015).

  • Hydrogen Bonding and Polyanionic Chains : The crystallization of related compounds demonstrates characteristics like long hydrogen bonds and the formation of infinite polyanionic chains, which can have various implications in molecular chemistry (Majerz et al., 1997).

  • Aminodebromination Processes : The compound is involved in aminodebromination processes, transforming into 2,6-diamino compounds, which are significant in various chemical syntheses (Streef et al., 1985).

  • Photophysical Properties and Redox Behavior : Cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, related to 2,6-Dichloro-4-phenylpyridine, show promising photophysical properties and redox behavior, useful in various applications (Neve et al., 1999).

Safety And Hazards

2,6-Dichloro-4-phenylpyridine may be irritating to the skin, eyes, and respiratory system . Protective gloves, goggles, and respiratory protection should be used when handling this chemical . It should be stored in a dry, cool environment and away from fire and oxidizing agents .

properties

IUPAC Name

2,6-dichloro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKNKSYLIRLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462312
Record name 2,6-dichloro-4-phenyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-phenylpyridine

CAS RN

25297-51-2
Record name 2,6-dichloro-4-phenyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 4-bromo-2,6-dichloropyridine (Combi-Blocks Inc., 553 mg, 2.437 mmol), phenylboronic acid (446 mg, 3.66 mmol) and trans-dichlorobis(triphenylphosphine)palladium (ii) (27.8 mg, 0.04 mmol). The vial was placed under nitrogen atmosphere using two evacuation/backfill cycles. 1,4-dioxane (12 ml) and sodium carbonate (775 mg, 7.31 mmol) in water (4.1 ml) were added. The reaction mixture was sealed under nitrogen and heated at 80° C. for 1.5 h. The reaction mixture combined with that on pp14 was partitioned between EtOAc and brine. The aqueous layer was back extracted with EtOAc (2×) and the combined EtOAc layers were dried (Na2SO4) and concentrated. The crude material was dissolved in DCM, and purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide 2,6-dichloro-4-phenylpyridine (146 mg, 0.652 mmol, 26.7% yield) as light-yellow oil. MS m/z=224.0 [M]
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
27.8 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
775 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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